molecular formula C22H20N4O B15185314 Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- CAS No. 96825-90-0

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-

Cat. No.: B15185314
CAS No.: 96825-90-0
M. Wt: 356.4 g/mol
InChI Key: OEKRRNONKYUCFF-UHFFFAOYSA-N
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Description

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- is a heterocyclic compound characterized by a fused pyridazine-isoquinoline core. The molecule features a 4-methoxyphenyl group at position 3 and a pyrrolidinyl substituent at position 6. This compound belongs to a class of benzodiazepine receptor ligands with selective pharmacological activity. Notably, it exhibits high affinity for the benzodiazepine receptor (Ki = 11.4 nM) and demonstrates anticonflict effects in preclinical models without anticonvulsant properties . Its synthesis involves nucleophilic substitution and cyclization reactions, as described in studies on analogous pyridazinoisoquinolines .

Properties

CAS No.

96825-90-0

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline

InChI

InChI=1S/C22H20N4O/c1-27-16-10-8-15(9-11-16)19-14-20-21(25-24-19)17-6-2-3-7-18(17)22(23-20)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13H2,1H3

InChI Key

OEKRRNONKYUCFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCCC5

Origin of Product

United States

Preparation Methods

The synthesis of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyridazine and isoquinoline rings, followed by the introduction of the methoxyphenyl and pyrrolidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Step 1: Hydrazone Formation

Hydrazones are prepared by condensing N-aminophthalimidine with substituted benzoylacetates or acetoacetates. This step sets the stage for subsequent cyclization reactions .

Step 2: Cyclization to Isoquinolinones

The hydrazones are converted to isoquinolinones using sodium ethoxide in ethanol. This step involves elimination and cyclization to form the isoquinoline framework .

Step 3: Pyridazine Ring Formation

Heating the isoquinolinone derivatives with ammonium acetate at high temperatures (e.g., 190–200°C) facilitates the formation of the pyridazine ring fused to the isoquinoline structure, yielding intermediates like 3a–d .

Step 4: Chlorination

Treatment with phosphorus oxychloride (POCl₃) in the presence of pyridine introduces a chloro group at position 6, forming derivatives like 4a–d .

Step 5: Nucleophilic Substitution

The chloro derivatives react with dialkylamines (e.g., pyrrolidine) in solvents like 1,2-dimethoxyethane or diethylene glycol dimethyl ether at reflux temperatures to yield the final compound 5d .

Electrophilic Aromatic Substitution (Chlorination)

The chlorination step involves electrophilic substitution, where the aromatic ring’s electron-deficient nature (due to the isoquinolinone structure) attracts the electrophilic chlorine species generated by POCl₃ .

Nucleophilic Aromatic Substitution

The substitution of the chloro group with pyrrolidine occurs via nucleophilic aromatic substitution. The electron-deficient aromatic ring (activated by the pyridazine ring) facilitates this reaction, particularly under elevated temperatures .

Key Reaction Conditions

Step Reagents Solvents Conditions
Hydrazone Formation N-aminophthalimidine, benzoylacetatesEthanol, waterReflux
Isoquinolinone Formation Sodium ethoxideEthanolReflux
Pyridazine Ring Formation Ammonium acetateDry conditions (steel cylinder)190–200°C for 9 h
Chlorination POCl₃, pyridineDry conditionsReflux (~4.5–7 h)
Nucleophilic Substitution Pyrrolidine, dialkylamines1,2-Dimethoxyethane or diethylene glycol dimethyl etherReflux (120–140°C for 8 h)

Critical Intermediates and Functional Groups

  • 3-(4-Methoxyphenyl) Group : Introduced during hydrazone formation, this substituent enhances solubility and may influence biological activity through electron-donating effects.

  • 6-Chloro Intermediate (4a–d) : Acts as a reactive precursor for nucleophilic substitution, enabling diverse amine substitutions .

  • Pyrrolidinyl Group : Substituted at position 6, this group participates in hydrogen bonding and may modulate pharmacological properties .

Selectivity in Substitution

The pyridazine ring’s electron-deficient nature ensures selective substitution at position 6, avoiding unintended modifications to the methoxyphenyl group .

Therapeutic Implications

While not directly part of the chemical reactions, the synthesis of 5d aligns with research on neuroprotective agents. Its structural features (e.g., pyrrolidinyl group) correlate with biological activity in related compounds .

Scientific Research Applications

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and structure can be compared to several analogues, as outlined below:

Compound Name Core Structure Substituents (Position) Key Activity/Data Reference
3-(4-Methoxyphenyl)-6-(1-pyrrolidinyl)-pyridazino[4,3-c]isoquinoline Pyridazino[4,3-c]isoquinoline 3: 4-methoxyphenyl; 6: pyrrolidinyl Ki = 11.4 nM (BZ receptor); anticonflict (MED = 5 mg/kg)
3-Phenyl-6-pyrrolidinyl-pyridazino[4,3-c]isoquinoline (5d) Pyridazino[4,3-c]isoquinoline 3: phenyl; 6: pyrrolidinyl Ki = 11.4 nM; anticonflict activity (MED = 5 mg/kg)
Pyridazino[4,3-c:5,6-c']diquinoline-6,7-diones Pyridazino-diquinoline Fused dual quinoline cores Synthesized via autoxidation; structural confirmation via X-ray/DFT
[(3R-cis)-1,3,4,5-Tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one] Benzazepinone 4: 4-methoxyphenyl Calcium channel blocker; enantioselective synthesis (96% yield, 99.8% e.e.)
4-Amino-9,10-dimethoxy-2-phenyl-pyrido[2,1-a]isoquinoline derivatives Pyrido[2,1-a]isoquinoline Variable aryl/heterocyclic groups Anticancer, anti-inflammatory, antimicrobial

Key Comparisons

Receptor Binding and Selectivity The target compound and its phenyl-substituted analogue (5d) exhibit nearly identical benzodiazepine receptor binding affinities (Ki = 11.4 nM) but lack anticonvulsant effects, unlike classical benzodiazepines (e.g., diazepam) . In contrast, benzazepinone derivatives with similar 4-methoxyphenyl substituents (e.g., calcium channel blockers) target entirely different pathways, highlighting the role of core structure in determining biological activity .

Synthetic Accessibility Pyridazino[4,3-c]isoquinolines are synthesized via nucleophilic substitution and cyclization, whereas pyridazino-diquinolines (e.g., from ) require autoxidation of hydrazinylquinolines, a less straightforward route . The enantioselective microbial reduction used for benzazepinones (96% yield) contrasts with the conventional organic synthesis of pyridazinoisoquinolines, indicating divergent scalability and purity challenges .

Biological Applications While pyridazino[4,3-c]isoquinolines target the CNS (anticipating anxiolytic applications), pyrido[2,1-a]isoquinoline derivatives () exhibit broader activities, including anticancer and antimicrobial effects, likely due to their pyrimidine-triazole hybrid structures . TLR7-9 antagonists () with pyrazolo[4,3-c]pyridine cores share heterocyclic complexity but are optimized for immunomodulation rather than CNS effects .

Substituent Impact The pyrrolidinyl group at position 6 in pyridazinoisoquinolines enhances solubility and receptor interaction, as seen in both the target compound and 5d . Replacing the 4-methoxyphenyl group with a trifluoromethyl substituent (as in benzazepinones) shifts activity from CNS modulation to cardiovascular applications .

Q & A

Basic: What are the primary synthetic routes for synthesizing pyridazino[4,3-c]isoquinoline derivatives?

Pyridazino[4,3-c]isoquinolines are typically synthesized via two main pathways:

  • Autoxidation of hydrazinylquinolinones : 4-Hydrazinylquinolin-2(1H)-ones undergo autoxidation to form pyridazino[4,3-c]isoquinoline scaffolds. Structural confirmation is achieved using IR, NMR, mass spectrometry, and X-ray crystallography .
  • Transition-metal-catalyzed reactions : Palladium-catalyzed reduction of nitro-substituted heteroarenes (e.g., 4-nitropyrazoles) under hydrogen atmosphere yields pyridazino[4,3-c]isoquinolines via intramolecular cyclocondensation .

Advanced: How do computational methods aid in optimizing the synthesis of pyridazino[4,3-c]isoquinoline derivatives?

Frontier molecular orbital (FMO) analysis and density functional theory (DFT) are critical for predicting reaction pathways. For example:

  • FMO analysis of intermediates like 4-chloro-5-hydroxyalkylamino-6-nitropyridazinones helps predict regioselectivity during cyclization, favoring pyridazino[3,4] annelated systems .
  • DFT calculations validate experimental outcomes, such as confirming the stability of cyclized products and transition states .

Basic: What spectroscopic and crystallographic techniques are used to characterize pyridazino[4,3-c]isoquinoline derivatives?

  • Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl and pyrrolidinyl groups).
    • Mass spectrometry confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves bond angles, ring conformations, and intermolecular interactions (e.g., π-π stacking in fused heterocycles) .

Advanced: What mechanistic insights explain the biological activity of pyridazino[4,3-c]isoquinoline derivatives?

  • Topoisomerase IIα inhibition : Derivatives like pyridazino[4,3-c]quinolines intercalate DNA, stabilizing topoisomerase IIα-DNA cleavage complexes, leading to cytotoxic effects in cancer cells .
  • G-quadruplex binding : Planar aromatic systems interact with G-quadruplex DNA structures, disrupting telomere maintenance and oncogene expression .

Basic: How do structural modifications (e.g., methoxyphenyl, pyrrolidinyl) influence physicochemical properties?

  • Methoxyphenyl groups : Enhance lipophilicity and π-stacking capability, improving DNA intercalation .
  • Pyrrolidinyl substituents : Increase solubility via tertiary amine protonation under physiological conditions .
  • Electron-withdrawing/donating effects : Methoxy groups (electron-donating) stabilize aromatic systems, while nitro groups (electron-withdrawing) facilitate reduction reactions .

Advanced: What strategies address contradictory data in biological assays for pyridazino[4,3-c]isoquinoline derivatives?

  • Dose-response validation : Replicate cytotoxicity assays across multiple cell lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from assay artifacts .
  • Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions (e.g., adenosine receptor binding) that may confound results .

Basic: What are the key challenges in scaling up pyridazino[4,3-c]isoquinoline synthesis?

  • Byproduct formation : Autoxidation reactions may yield diquinoline side products; optimize reaction time and oxygen exposure .
  • Catalyst recovery : Pd-based catalysts require ligand tuning (e.g., phosphine ligands) to improve recyclability in C-H arylation steps .

Advanced: How can structure-activity relationship (SAR) studies guide the design of pyridazino[4,3-c]isoquinoline derivatives?

  • Core modifications : Replace pyrrolidinyl with piperazinyl groups to enhance blood-brain barrier penetration for neurological applications .
  • Substituent positioning : Meta-substituted methoxyphenyl groups improve steric compatibility with DNA grooves compared to para-substituted analogs .

Basic: What solvent systems optimize the fluorescent properties of pyridazino[4,3-c]isoquinoline derivatives?

  • Acidic chloroform : Enhances fluorescence intensity via protonation of the pyrrolidinyl nitrogen, stabilizing excited-state charge transfer .
  • Polar aprotic solvents : Dimethylformamide (DMF) reduces aggregation, improving quantum yield in photophysical studies .

Advanced: How do molecular docking and dynamics simulations predict binding modes of pyridazino[4,3-c]isoquinoline derivatives?

  • Docking with DNA/topoisomerase complexes : AutoDock Vina or Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with guanine residues) .
  • MD simulations : AMBER or GROMACS assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

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